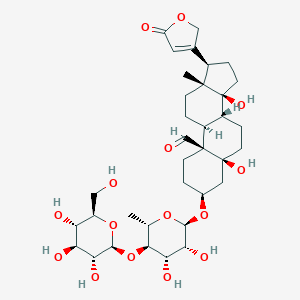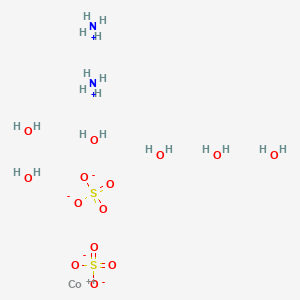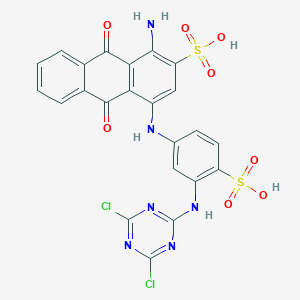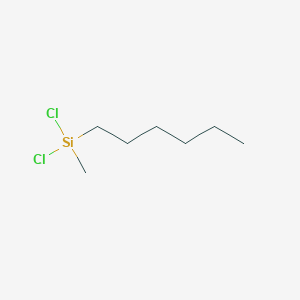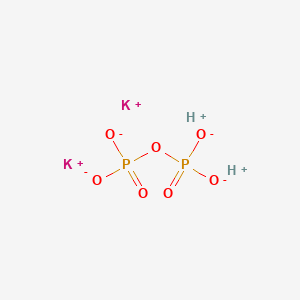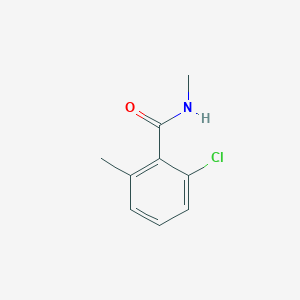
2-chloro-N,6-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N,6-dimethylbenzamide is a chemical compound that belongs to the class of amides. It is also known as Diethyltoluamide (DEET) and is widely used as an insect repellent. However,
Mecanismo De Acción
The mechanism of action of 2-chloro-N,6-dimethylbenzamide is not fully understood. However, it is believed to work by interfering with the olfactory receptors of insects, thereby making them unable to detect the presence of humans or animals.
Efectos Bioquímicos Y Fisiológicos
2-chloro-N,6-dimethylbenzamide has been shown to have low toxicity levels in humans and animals. It has been used as an insect repellent for over 60 years, and there have been no reports of adverse effects on humans or animals. However, it is important to note that prolonged exposure to 2-chloro-N,6-dimethylbenzamide may cause skin irritation in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N,6-dimethylbenzamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods. However, it has limitations for use in some experiments due to its low solubility in water.
Direcciones Futuras
There are several future directions for the research and development of 2-chloro-N,6-dimethylbenzamide. One area of research is the development of new insect repellents based on the structure of 2-chloro-N,6-dimethylbenzamide. Another area of research is the study of the mechanism of action of 2-chloro-N,6-dimethylbenzamide in insects. Additionally, there is potential for the use of 2-chloro-N,6-dimethylbenzamide in the synthesis of new compounds for use in the pharmaceutical and agrochemical industries.
Conclusion:
2-chloro-N,6-dimethylbenzamide is a versatile compound with many scientific research applications. It has been extensively studied in the fields of chemistry and biology and has been used as an insect repellent for over 60 years. There are several future directions for the research and development of 2-chloro-N,6-dimethylbenzamide, and its potential for use in the synthesis of new compounds makes it an important area of research.
Métodos De Síntesis
The synthesis of 2-chloro-N,6-dimethylbenzamide involves the reaction between 2-chlorobenzoyl chloride and N,N-dimethylethylamine. The reaction takes place in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-N,6-dimethylbenzamide has been extensively studied in the field of chemistry and biology. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a solvent in the synthesis of other compounds.
Propiedades
Número CAS |
10511-78-1 |
|---|---|
Nombre del producto |
2-chloro-N,6-dimethylbenzamide |
Fórmula molecular |
C9H10ClNO |
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
2-chloro-N,6-dimethylbenzamide |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-3-5-7(10)8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
VXPJBOAGWKLNQL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NC |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)C(=O)NC |
Sinónimos |
2-CHLORO-6-METHYLBENZAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



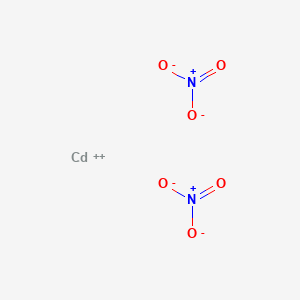

![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
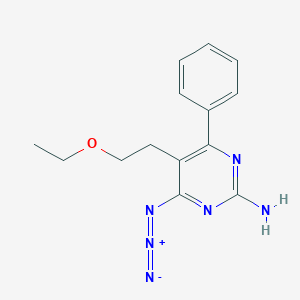

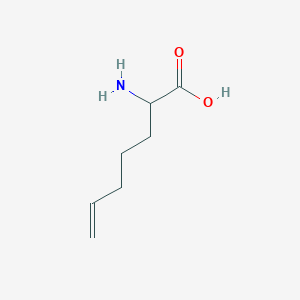
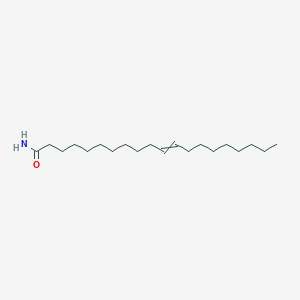
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)

